4,4'-di-n-Propoxyazoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFKJUPVCUDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23315-55-1 | |

| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

What are the basic properties of 4,4'-di-n-Propoxyazoxybenzene?

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of the liquid crystal compound 4,4'-di-n-Propoxyazoxybenzene. It delves into its chemical and physical characteristics, liquid crystalline behavior, synthesis, and safety considerations, offering valuable insights for its application in research and development.

Molecular Structure and Identification

4,4'-di-n-Propoxyazoxybenzene is a calamitic (rod-shaped) liquid crystal belonging to the series of 4,4'-di-n-alkoxyazoxybenzenes. These molecules are known for their rich mesomorphic behavior, which is influenced by the length of the terminal alkoxy chains. The central azoxy group (-N=N(O)-) and the two phenyl rings form a rigid core, while the flexible n-propoxy chains at either end contribute to the formation of liquid crystalline phases.

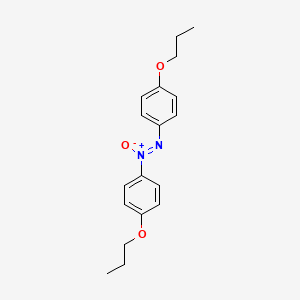

Figure 1: Chemical structure of 4,4'-di-n-Propoxyazoxybenzene.

Physicochemical Properties

The physical and chemical properties of 4,4'-di-n-Propoxyazoxybenzene are crucial for its handling, characterization, and application. The table below summarizes key computed and, where available, experimentally analogous data.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂O₃ | - |

| Molecular Weight | 314.38 g/mol | - |

| Appearance | Expected to be a crystalline solid at room temperature | General knowledge of similar liquid crystals |

| Solubility | Expected to be soluble in organic solvents like chloroform, toluene, and DMF | General knowledge of similar liquid crystals |

Liquid Crystalline Properties

The defining characteristic of 4,4'-di-n-Propoxyazoxybenzene is its thermotropic liquid crystalline behavior. As a member of the 4,4'-di-n-alkoxyazoxybenzene series, it is expected to exhibit at least a nematic phase. The transition from a solid crystal to a liquid crystal and then to an isotropic liquid is a function of temperature.

The study of such phase transitions provides valuable thermodynamic data, including the enthalpy (ΔH) and entropy (ΔS) of transition, which are fundamental to understanding the molecular ordering and intermolecular forces governing the liquid crystalline state.

Synthesis of 4,4'-di-n-Propoxyazoxybenzene

The synthesis of 4,4'-di-n-propoxyazoxybenzene typically involves a multi-step process. A common synthetic route starts from a more readily available precursor, such as 4,4'-dihydroxyazobenzene.

Conceptual Synthesis Workflow

Diagram 1: Conceptual workflow for the synthesis of 4,4'-di-n-Propoxyazoxybenzene.

Detailed Experimental Protocol: Synthesis of 4,4'-dihydroxyazobenzene (Precursor)

This protocol is adapted from a known procedure for the synthesis of 4,4'-dihydroxyazobenzene[3].

Materials:

-

p-Aminophenol

-

1 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Methanol (CH₃OH)

-

Phenol

-

3 M Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve p-aminophenol (e.g., 10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 9.34 g, 109.8 mmol) in 150 mL of water to the p-aminophenol solution to form the diazonium salt.

-

To the diazotized solution, add 200 mL of pre-cooled methanol and stir the mixture for 1 hour.

-

In a separate beaker, dissolve phenol (e.g., 8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.

-

Add the phenol solution dropwise to the diazonium salt solution and stir the reaction mixture at room temperature for 2 hours.

-

Remove the methanol by rotary evaporation.

-

Acidify the remaining solution with concentrated HCl to a pH below 5 to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield pure 4,4'-dihydroxyazobenzene.

Protocol: Williamson Ether Synthesis for 4,4'-di-n-Propoxyazoxybenzene

This is a generalized protocol for the alkylation of the dihydroxy precursor.

Materials:

-

4,4'-Dihydroxyazobenzene

-

n-Propyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4,4'-dihydroxyazobenzene (e.g., 5 g, 1 equivalent) in DMF (e.g., 60 mL), add potassium carbonate (3 equivalents) and n-propyl bromide (2.5 equivalents).

-

Optionally, a catalytic amount of potassium iodide (KI) can be added.

-

Reflux the reaction mixture for approximately 12 hours.

-

After cooling, pour the reaction mixture into a large volume of water (e.g., 1000 mL).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized 4,4'-di-n-propoxyazoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the n-propoxy groups. Based on data for 1-nitro-4-propoxybenzene, the propoxy group protons should appear as a triplet for the terminal methyl group (around 1.08 ppm), a multiplet for the central methylene group (around 1.85-1.9 ppm), and a triplet for the methylene group attached to the oxygen (around 4.03 ppm)[2]. The aromatic protons will appear as doublets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the aromatic rings and the n-propoxy chains.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the alkyl chains and aromatic rings.

-

C=C stretching vibrations of the aromatic rings.

-

C-O stretching of the ether linkage.

-

N=N stretching of the azoxy group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,4'-di-n-propoxyazoxybenzene is not available, information for related compounds provides guidance on handling. Azo compounds can be toxic and may cause skin and eye irritation. For example, the precursor 4,4'-dihydroxyazobenzene is classified as harmful if swallowed, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled[4].

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[5][6][7].

Potential Applications

The liquid crystalline properties of 4,4'-di-n-propoxyazoxybenzene make it a candidate for various applications, particularly in the field of materials science. The nematic phase, with its long-range orientational order and fluidity, is of particular interest.

-

Display Technologies: Although older technology, nematic liquid crystals were foundational in the development of liquid crystal displays (LCDs).

-

Optical Switching: The azoxybenzene core is related to azobenzene, which is known for its photoisomerization properties. This suggests potential for use in light-driven molecular switches and optical data storage, although the azoxy group's switching behavior is different from the azo group.

-

Guest-Host Systems: The ordered liquid crystalline phase can act as a host matrix to align guest molecules, which is useful in various spectroscopic studies and for creating anisotropic materials.

-

Thermosensitive Materials: The distinct phase transitions at specific temperatures could be exploited in thermosensitive sensors and devices.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101245, 4,4'-Dihydroxyazobenzene. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link][2]

-

Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link][3]

-

RSC Publishing. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link][2]

Sources

A Beginner's Guide to the Synthesis of 4,4'-di-n-Propoxyazoxybenzene: A Liquid Crystal Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of Azoxybenzenes

Azoxybenzenes, a fascinating class of organic compounds characterized by the -N=N(O)- functional group, have captivated chemists for over a century. Their significance extends beyond their intriguing chemical structures; many derivatives exhibit liquid crystalline properties, making them foundational materials in the development of display technologies. This guide provides a comprehensive, beginner-friendly protocol for the synthesis of a specific, symmetrically substituted azoxybenzene: 4,4'-di-n-Propoxyazoxybenzene. This compound serves as an excellent entry point for researchers interested in the synthesis of liquid crystal precursors and the broader field of aromatic chemistry.

This document eschews a rigid, templated approach in favor of a narrative that prioritizes scientific understanding and practical application. As your Senior Application Scientist, I will guide you through not just the "how," but more importantly, the "why" of each step, ensuring a thorough and self-validating learning experience.

The Synthetic Pathway: A Green and Selective Oxidation

The synthesis of 4,4'-di-n-Propoxyazoxybenzene is achieved through the selective oxidation of its corresponding aniline precursor, 4-n-propoxyaniline. While various oxidizing agents can accomplish this transformation, we will employ a modern, environmentally conscious method utilizing hydrogen peroxide (H₂O₂) as the primary oxidant in the presence of a mild base. This approach avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry.

Mechanistic Insights: The Critical Role of Alkalinity

The selective oxidation of anilines to either azoxybenzenes or nitrobenzenes is a finely balanced process, heavily influenced by the reaction conditions, particularly the strength of the base employed.[1][2] Strong bases tend to favor the formation of nitroaromatics, whereas weak or Lewis bases guide the reaction towards the desired azoxybenzene product.[1][2]

The proposed mechanism for the formation of azoxybenzene under mild basic conditions with hydrogen peroxide does not proceed through a radical pathway.[1][2] Instead, it is believed to involve the initial oxidation of the aniline to a nitrosobenzene intermediate. This is followed by a condensation reaction between the nitroso intermediate and another molecule of the aniline to form the azoxy linkage.

The mild base, such as sodium fluoride (NaF) in our chosen protocol, plays a crucial role in facilitating the initial oxidation steps without promoting the further, more aggressive oxidation to the nitro compound.[1][3] This level of control is paramount to achieving a high yield of the desired azoxybenzene.

Experimental Protocol: A Step-by-Step Synthesis

This protocol is designed to be straightforward and scalable, making it suitable for chemists with a foundational understanding of organic synthesis techniques.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-n-Propoxyaniline | C₉H₁₃NO | 151.21 | 2 mmol (302.4 mg) | Starting material. Handle with care. |

| Sodium Fluoride | NaF | 41.99 | 4 mmol (167.96 mg) | Mild base. |

| Hydrogen Peroxide (30% aq. solution) | H₂O₂ | 34.01 | 20 mmol (2 mL) | Oxidant. Corrosive. |

| Acetonitrile | CH₃CN | 41.05 | 4 mL | Solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | For washing. |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |

Equipment

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Workflow

Caption: A streamlined workflow for the synthesis of 4,4'-di-n-Propoxyazoxybenzene.

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-n-propoxyaniline (2 mmol, 302.4 mg), sodium fluoride (4 mmol, 167.96 mg), and acetonitrile (4 mL).

-

Reagent Addition: While stirring, carefully add 30% aqueous hydrogen peroxide (20 mmol, 2 mL) to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 80°C using a heating mantle or oil bath. Let the reaction proceed with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude product by recrystallization from ethanol to yield 4,4'-di-n-Propoxyazoxybenzene as a solid.

Product Characterization: Validating Your Synthesis

Melting Point

The melting point of the purified product should be determined and compared to literature values for similar azoxybenzene derivatives. A sharp melting point is indicative of high purity.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the n-propoxy groups. The aromatic protons will appear as doublets in the range of δ 7.0-8.5 ppm. The signals for the propoxy group will include a triplet for the terminal methyl group (around δ 1.0 ppm), a multiplet for the central methylene group (around δ 1.8 ppm), and a triplet for the methylene group attached to the oxygen (around δ 4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Expect to see signals for the aromatic carbons (in the range of δ 115-160 ppm) and the aliphatic carbons of the propoxy groups (in the range of δ 10-70 ppm).

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should display characteristic absorption bands. Look for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the N=N(O) stretching of the azoxy group (around 1400-1500 cm⁻¹ and 1250-1350 cm⁻¹).

Liquid Crystalline Properties

Many dialkoxyazoxybenzenes exhibit liquid crystalline phases. The synthesized 4,4'-di-n-Propoxyazoxybenzene may display nematic or smectic phases upon heating. These can be observed using a polarized light microscope equipped with a hot stage. The temperatures at which these phase transitions occur are important characteristics of the material.

Safety and Handling

-

4-n-Propoxyaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Hydrogen Peroxide (30%): This is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.

-

Acetonitrile and Ethyl Acetate: These are flammable organic solvents. Work in a fume hood and away from open flames.

-

General Precautions: Always follow standard laboratory safety procedures.

Conclusion

This guide has provided a detailed and beginner-friendly protocol for the synthesis of 4,4'-di-n-Propoxyazoxybenzene. By understanding the underlying reaction mechanism and the importance of controlling reaction conditions, researchers can confidently synthesize this valuable liquid crystal precursor. The emphasis on a green and selective synthetic route reflects the evolving landscape of modern organic chemistry. Successful synthesis and thorough characterization of this molecule will provide a solid foundation for further exploration into the fascinating world of liquid crystals and advanced materials.

References

-

Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]

-

Han, S., et al. (2020). Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Angewandte Chemie International Edition. Available at: [Link]

-

Li, S. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ResearchGate. Available at: [Link]

-

Li, S. (2024). Scheme 1. Synthetic Approaches for Aniline Oxidation to Azoxy and Nitro Compounds. ResearchGate. Available at: [Link]

-

Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]

-

RSC Education. Purifying by recrystallisation. Available at: [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

- Google Patents. Method for the recrystallisation and/or purification of azo-type compounds.

- Google Patents. Synthesis method of 4, 4'-dihydroxy benzophenone.

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

Sources

An In-Depth Technical Guide to 4,4'-di-n-Propoxyazoxybenzene: Structure, Synthesis, and Applications

Introduction: Unveiling the Azoxy Core

In the landscape of advanced materials and organic synthesis, azoxybenzenes represent a fascinating class of compounds characterized by the unique -N=N(O)- functional group. This moiety imparts a distinct electronic and structural profile, leading to a range of intriguing properties, most notably in the field of liquid crystals. This guide provides a comprehensive technical overview of a specific, yet important, member of this family: 4,4'-di-n-Propoxyazoxybenzene. While not as commonly cited as its methoxy or ethoxy counterparts, the n-propoxy derivative serves as a valuable model for understanding the structure-property relationships within homologous series of liquid crystalline materials. This document will delve into its chemical architecture, detail plausible synthetic routes with mechanistic insights, outline a robust characterization workflow, and discuss its potential applications, particularly for researchers and professionals in materials science and drug development.

Chemical Structure and Formula: A Molecular Blueprint

The nomenclature, 4,4'-di-n-Propoxyazoxybenzene, provides a clear roadmap to its molecular structure. The core is an azoxybenzene unit, which consists of two phenyl rings linked by an azoxy bridge. The "4,4'-" designation indicates that substituents are attached at the para positions of both phenyl rings. In this case, these substituents are "di-n-propoxy" groups, signifying the presence of two straight-chain propoxy (-O-CH₂CH₂CH₃) ethers.

The azoxy group can exist as a mixture of isomers depending on the position of the oxygen atom on the nitrogen-nitrogen double bond. However, for symmetrically substituted compounds like 4,4'-di-n-Propoxyazoxybenzene, these isomers are identical.

Molecular Formula: C₁₈H₂₂N₂O₃

Molecular Weight: 314.38 g/mol

Structure:

Caption: Chemical structure of 4,4'-di-n-Propoxyazoxybenzene.

Synthesis Protocols: From Precursors to Product

The synthesis of 4,4'-di-n-Propoxyazoxybenzene can be approached through several established methods for forming the azoxy linkage. A common and reliable strategy involves the oxidation of the corresponding azo compound, 4,4'-di-n-propoxyazobenzene. This precursor is typically synthesized via a diazo coupling reaction. Below is a detailed, two-step experimental protocol.

Step 1: Synthesis of 4,4'-di-n-Propoxyazobenzene

This step involves the synthesis of the azo precursor. A plausible method is the coupling of a diazonium salt with an activated aromatic ring.

Protocol:

-

Diazotization of 4-n-propoxyaniline:

-

Dissolve 4-n-propoxyaniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive starch-iodide test.

-

-

Azo Coupling:

-

In a separate vessel, dissolve an equimolar amount of 4-n-propoxyaniline in a suitable solvent.

-

Slowly add the freshly prepared, cold diazonium salt solution to the 4-n-propoxyaniline solution. The coupling reaction is typically carried out under neutral or slightly acidic conditions.

-

Stir the reaction mixture at low temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The resulting solid precipitate of 4,4'-di-n-propoxyazobenzene is collected by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure azo compound.

-

Step 2: Oxidation to 4,4'-di-n-Propoxyazoxybenzene

The final step is the oxidation of the azo compound to the desired azoxy derivative. Peroxy acids are commonly used for this transformation.

Protocol:

-

Oxidation Reaction:

-

Dissolve the synthesized 4,4'-di-n-propoxyazobenzene in a suitable organic solvent, such as glacial acetic acid or chloroform.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is often exothermic and may require cooling to control the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting azo compound is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is poured into a large volume of cold water to precipitate the crude product.

-

The solid is collected by filtration and washed thoroughly with water to remove the acid and any remaining oxidizing agent.

-

The crude 4,4'-di-n-propoxyazoxybenzene is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final product.

-

Caption: Synthetic workflow for 4,4'-di-n-Propoxyazoxybenzene.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,4'-di-n-Propoxyazoxybenzene. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical.

-

A triplet signal for the terminal methyl protons (-CH₃) of the propoxy groups.

-

A multiplet (sextet) for the methylene protons adjacent to the methyl group (-CH₂-CH₃).

-

A triplet for the methylene protons attached to the oxygen atom (-O-CH₂-).

-

Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecule's symmetry.

-

Signals for the three distinct carbon atoms of the n-propoxy group.

-

Four signals for the aromatic carbons, with two being quaternary and two being protonated.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands.

-

C-H stretching vibrations of the alkyl chains and aromatic rings.

-

C-O-C stretching of the ether linkages.

-

N=N stretching of the azoxy group.

-

C=C stretching of the aromatic rings.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 314.38. Fragmentation patterns may involve the loss of the propoxy groups and cleavage of the azoxy linkage.

Physical and Thermal Properties

The physical state and thermal behavior, particularly the liquid crystalline properties, are key characteristics of 4,4'-di-n-Propoxyazoxybenzene.

-

Appearance: At room temperature, it is expected to be a crystalline solid.

-

Melting Point and Liquid Crystal Transitions: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are crucial for determining the melting point and identifying any liquid crystalline phases (mesophases). As a member of the 4,4'-dialkoxyazoxybenzene homologous series, it is anticipated to exhibit nematic and/or smectic liquid crystal phases. The transition temperatures are highly dependent on the purity of the sample.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₈H₂₂N₂O₃ |

| Molecular Weight | 314.38 g/mol |

| Appearance | Crystalline Solid |

| ¹H NMR | Signals for propoxy and 1,4-disubstituted phenyl groups |

| ¹³C NMR | Signals corresponding to the symmetrical structure |

| IR Spectroscopy | Characteristic bands for C-H, C-O, N=N, and C=C bonds |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 314 |

| Thermal Behavior | Expected to exhibit liquid crystalline properties |

Applications and Field-Proven Insights

The primary interest in 4,4'-di-n-Propoxyazoxybenzene and its analogs lies in their application as liquid crystals . The rod-like molecular shape, a consequence of the rigid azoxybenzene core and the terminal alkoxy chains, is conducive to the formation of mesophases.

-

Nematic and Smectic Phases: The length of the alkyl chains in 4,4'-dialkoxyazoxybenzenes plays a critical role in determining the type and temperature range of the liquid crystal phases. Shorter chains tend to favor nematic phases, while longer chains promote the formation of more ordered smectic phases. The n-propoxy derivative is situated at a point in the homologous series where interesting phase behavior can be expected.

-

Electro-Optical Devices: The dielectric anisotropy of azoxybenzene-based liquid crystals allows for the alignment of the molecules in an electric field. This property is the basis for their use in various electro-optical devices, such as displays and light shutters.

-

Guest-Host Systems: The liquid crystalline matrix can act as a host for guest molecules, such as dyes. The orientation of the guest molecules can be controlled by the alignment of the liquid crystal host, leading to applications in dichroic displays and smart windows.

-

Drug Delivery Research: While not a direct therapeutic agent, the unique properties of liquid crystals are being explored in advanced drug delivery systems. Lyotropic liquid crystals, formed in the presence of a solvent, can create structured phases that can encapsulate and control the release of active pharmaceutical ingredients. The study of thermotropic liquid crystals like 4,4'-di-n-propoxyazoxybenzene contributes to the fundamental understanding of the self-assembly and phase behavior that underpins these applications.

Safety and Handling

As a prudent laboratory practice, 4,4'-di-n-Propoxyazoxybenzene should be handled with care, following standard safety protocols for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4,4'-di-n-Propoxyazoxybenzene, while a less-studied member of the azoxybenzene family, serves as a valuable compound for both synthetic and materials science research. Its synthesis is achievable through well-established organic chemistry principles, and its characterization relies on standard analytical techniques. The primary significance of this molecule lies in its potential to exhibit liquid crystalline behavior, contributing to the broader understanding and development of advanced materials for optical and other applications. This guide provides a solid foundation for researchers and professionals to approach the synthesis, characterization, and exploration of 4,4'-di-n-Propoxyazoxybenzene and its related compounds.

References

- Due to the specific nature of 4,4'-di-n-Propoxyazoxybenzene, direct citations are limited. The following references provide foundational knowledge and protocols for the synthesis and characterization of analogous azoxybenzene compounds and liquid crystals.

-

Synthesis of Azoxybenzenes: For general methods on the synthesis of azoxybenzenes, refer to foundational organic chemistry texts and relevant journal articles on the oxidation of azo compounds and the reduction of nitroaromatics. A relevant example of a synthetic approach can be found in studies on the reductive dimerization of nitrosobenzenes.

-

Spectroscopic Analysis: For principles of NMR, IR, and Mass Spectrometry, consult standard spectroscopy textbooks. For examples of spectra of similar compounds, chemical databases such as the NIST Chemistry WebBook and PubChem can be valuable resources for related structures like 4,4'-dimethoxyazoxybenzene.

-

Liquid Crystals: For an in-depth understanding of the principles and applications of liquid crystals, refer to specialized monographs and review articles in journals such as Liquid Crystals and the Journal of Materials Chemistry C. These resources often discuss homologous series of liquid crystalline compounds.

-

Safety Data: For general safety information on chemical handling, consult Material Safety Data Sheets (MSDS) for structurally related compounds available from chemical suppliers.

An In-Depth Technical Guide to the Liquid Crystal Phases of 4,4'-di-n-Propoxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the liquid crystalline behavior of 4,4'-di-n-propoxyazoxybenzene (DPAB). We will delve into the synthesis, phase transitions, and structural characteristics of this compound, offering insights into the experimental methodologies used for its characterization. This document is designed to serve as a valuable resource for professionals working in materials science, chemistry, and drug development who are interested in the properties and applications of liquid crystals.

Introduction to 4,4'-di-n-Propoxyazoxybenzene as a Liquid Crystal

4,4'-di-n-propoxyazoxybenzene, also known as DPAB, is a thermotropic liquid crystal, meaning its liquid crystalline properties are dependent on temperature. It belongs to the class of azoxybenzenes, which are characterized by a central azoxy group (-N=N(O)-) linking two phenyl rings. The presence of the flexible n-propoxy chains at the para positions of the phenyl rings is crucial for the formation of its mesophases. The rod-like shape of the DPAB molecule is a key factor in its ability to exhibit orientational and, in some cases, positional order, which are the defining characteristics of liquid crystals.

The study of such materials is not only of fundamental scientific interest but also holds potential for various applications. The unique optical and electrical properties of liquid crystals make them indispensable in display technologies. In the pharmaceutical field, liquid crystals are explored as potential drug delivery systems, where their ordered structures can be used to control the release of therapeutic agents.

Synthesis of 4,4'-di-n-Propoxyazoxybenzene

The synthesis of 4,4'-di-n-propoxyazoxybenzene typically involves a multi-step process starting from more readily available precursors. While various synthetic routes have been developed for azoxybenzene derivatives, a common approach involves the reduction of a corresponding nitroaromatic compound followed by oxidation.

A plausible synthetic route, based on established methods for similar compounds, is outlined below. It is crucial to note that this represents a general methodology, and specific reaction conditions may require optimization for yield and purity.

General Synthetic Protocol

A potential synthesis of 4,4'-di-n-propoxyazoxybenzene can be envisioned starting from 4-nitrophenol. The first step would be the etherification of 4-nitrophenol with 1-bromopropane to yield 1-nitro-4-propoxybenzene. This can be achieved under basic conditions, for example, using potassium carbonate in a suitable solvent like acetone.

The subsequent step would involve the partial reduction of 1-nitro-4-propoxybenzene to the corresponding azoxy compound. This can be accomplished using various reducing agents. For instance, refluxing with a mild reducing agent in an alkaline medium can lead to the formation of the azoxy linkage.

Step 1: Etherification of 4-Nitrophenol

-

To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Add 1-bromopropane to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting 1-nitro-4-propoxybenzene by recrystallization or column chromatography.

Step 2: Reductive Coupling to form 4,4'-di-n-Propoxyazoxybenzene

-

Dissolve the 1-nitro-4-propoxybenzene in a suitable solvent system, such as ethanol and water.

-

Add a reducing agent (e.g., sodium arsenite, glucose in alkaline solution, or others) to the solution.

-

Heat the reaction mixture under reflux for an extended period. The progress of the reaction should be monitored.

-

Upon completion, the product, 4,4'-di-n-propoxyazoxybenzene, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Liquid Crystal Phases and Their Characterization

4,4'-di-n-propoxyazoxybenzene exhibits at least one liquid crystal phase, a nematic phase. The transitions between the crystalline solid, the liquid crystal phase(s), and the isotropic liquid occur at specific temperatures. These transitions can be precisely studied using a variety of analytical techniques.

Phase Transitions and Thermodynamic Properties

The thermal behavior of DPAB is characterized by its melting point (the transition from solid to liquid crystal) and its clearing point (the transition from liquid crystal to isotropic liquid). These transitions are endothermic and can be quantified using Differential Scanning Calorimetry (DSC).

Table 1: Phase Transition Temperatures of 4,4'-di-n-Propoxyazoxybenzene

| Transition | Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| Solid to Nematic | Data not available in search results | Data not available in search results |

| Nematic to Isotropic | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for the phase transition temperatures and enthalpies of 4,4'-di-n-propoxyazoxybenzene were not found in the provided search results. The table is a template for where such data would be presented.

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.

-

A small, accurately weighed sample (typically 1-5 mg) of 4,4'-di-n-propoxyazoxybenzene is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The temperature of the furnace is increased at a constant rate (e.g., 5-10 °C/min).

-

The heat flow to the sample is measured relative to the reference.

-

Phase transitions are observed as peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[1]

-

The sample is then cooled at a controlled rate to observe the transitions upon cooling, which can provide information about supercooling effects.

Optical Textures of Liquid Crystal Phases

Polarized Optical Microscopy (POM) is a powerful technique for identifying liquid crystal phases based on their unique optical textures.[2] When a thin film of a liquid crystal is observed between crossed polarizers, the anisotropic nature of the material results in birefringence, producing characteristic patterns of light and dark regions.

-

Nematic Phase: The nematic phase of DPAB is expected to exhibit a "schlieren" texture, characterized by the presence of dark brushes or "threads" that correspond to topological defects in the molecular alignment. The number of brushes emanating from a point defect can be used to determine the strength of the defect.

-

A small amount of 4,4'-di-n-propoxyazoxybenzene is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample.

-

The slide is placed on a hot stage attached to the polarizing microscope.

-

The sample is heated above its clearing point to the isotropic liquid phase and then slowly cooled into the liquid crystal phase.

-

The sample is observed through the microscope with crossed polarizers.

-

The characteristic textures of the different liquid crystal phases are recorded as a function of temperature. Shearing the sample by gently moving the coverslip can help in identifying the nematic phase, which is typically fluid.

Structural Analysis by X-ray Diffraction

X-ray diffraction (XRD) is an essential technique for determining the molecular arrangement within liquid crystal phases.[3] By analyzing the diffraction pattern, one can obtain information about the positional order of the molecules.

-

Nematic Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order. The XRD pattern of a nematic phase typically shows a diffuse halo at wide angles, corresponding to the average intermolecular distance, and may show a diffuse scattering at small angles if there are short-range positional correlations.[4]

-

Smectic Phases: If DPAB were to exhibit smectic phases (which are common in similar azoxybenzene derivatives), they would be characterized by a layered structure. This would result in sharp, Bragg-like reflections at small angles in the XRD pattern, corresponding to the layer spacing. The wide-angle scattering would indicate the nature of the in-plane ordering (liquid-like for smectic A, more ordered for other smectic phases).

-

The 4,4'-di-n-propoxyazoxybenzene sample is loaded into a capillary tube or placed in a temperature-controlled sample holder.

-

The sample is heated to the desired liquid crystal phase.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.

-

The resulting diffraction pattern is analyzed to determine the d-spacings of any periodic structures.

-

For oriented samples (e.g., aligned by a magnetic field), the anisotropy of the diffraction pattern provides more detailed information about the molecular arrangement.

Molecular Arrangement in Liquid Crystal Phases

The liquid crystalline behavior of 4,4'-di-n-propoxyazoxybenzene is a direct consequence of the shape and intermolecular interactions of its constituent molecules.

Nematic Phase

In the nematic phase, the elongated DPAB molecules exhibit a preferred long-range orientational order, meaning they tend to align their long axes parallel to a common direction, known as the director. However, there is no long-range positional order, and the centers of mass of the molecules are randomly distributed, as in a conventional liquid. This combination of properties gives the nematic phase its characteristic fluidity and anisotropy.

Conclusion

4,4'-di-n-propoxyazoxybenzene is a classic example of a thermotropic liquid crystal that exhibits a nematic phase. Its synthesis, while requiring careful control, follows established organic chemistry principles. The characterization of its liquid crystal phases relies on a suite of complementary techniques, including DSC for thermodynamic analysis, POM for visual identification of phases, and XRD for structural determination. Understanding the relationship between the molecular structure of DPAB and its macroscopic liquid crystalline properties is key to harnessing its potential in various technological and biomedical applications. Further research to obtain precise thermodynamic data and detailed structural information for this compound would be highly valuable to the scientific community.

References

- Bhowmik, P. K., et al. (2016). Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors. Liquid Crystals, 43(11), 1539-1550.

-

Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023). PubMed Central. [Link]

- Synthesis method of 4, 4'-dihydroxy benzophenone. (2013).

-

Polarized optical microscope textures: (a) Nematic schlieren texture of NT3F.1 between untreated glass slides (T=156 °C). (n.d.). ResearchGate. [Link]

-

X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. (n.d.). ResearchGate. [Link]

-

Thermodynamic Morphological Study of Liquid Crystalline Compounds. (2022). European Journal of Applied Physics. [Link]

-

(The) oretical prediction of the thermodynamic properties of a liquid ctystal,4,4'-dimethoxyazoxybenzene. (1975). KAIST DSpace. [Link]

-

Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. (n.d.). Science Publications. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Direct visualization of phase transition dynamics in binary supported phospholipid bilayers using imaging ellipsometry. (2008). Soft Matter. [Link]

-

Synthesis and reactivity of 4,4-Dialkoxy-BODIPYs: an experimental and computational study. (2015). Dalton Transactions. [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

-

2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. (n.d.). Rice University Barron Research Group. [Link]

-

Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (n.d.). Technology Networks. [Link]

-

Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. (2023). White Rose Research Online. [Link]

-

Fan-shaped and toric textures of mesomorphic oxadiazoles. (2010). arXiv. [Link]

-

Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (n.d.). Organic Communications. [Link]

-

On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. (2022). MDPI. [Link]

-

Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. (2021). MDPI. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Research Square. [Link]

-

Polarized optical microscopy (POM) images of the nematic liquid crystal... (n.d.). ResearchGate. [Link]

-

X-ray studies of the phases and phase transitions of liquid crystals. (2000). ResearchGate. [Link]

-

Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). National Institutes of Health. [Link]

-

XRD: Why Crystals Show Peaks but Liquids Don't (Simple Explanation). (2024). YouTube. [Link]

Sources

Foreword: The Enduring Relevance of the Azoxy Functional Group

An In-depth Technical Guide to the Physical and Chemical Properties of Azoxybenzene Derivatives

To the dedicated researcher, scientist, or drug development professional, the azoxybenzene scaffold represents more than just a chemical curiosity. It is a versatile building block, a molecular switch, and a pharmacophore of emerging importance. The unique N=N(O) linkage, a 1,3-dipole with charges distributed across the three-atom system, imparts a fascinating combination of reactivity, structural rigidity, and electronic properties.[1] This guide is structured to move beyond a simple recitation of facts, aiming instead to provide a causal understanding of why azoxybenzene derivatives behave as they do and how their properties can be harnessed for applications ranging from advanced materials to medicinal chemistry. We will explore their synthesis not as a mere recipe but as a controlled manipulation of oxidation states. We will delve into their reactivity, particularly the classic Wallach rearrangement, as a predictable transformation governed by electronic and steric effects. Finally, we will examine the specialized properties, such as liquid crystallinity and biological activity, that make this class of compounds a fertile ground for innovation.

Foundational Synthesis Strategies

The construction of the azoxybenzene core is fundamentally a problem of redox control. The two most prevalent strategies, the reduction of nitroarenes and the oxidation of anilines, both converge on a critical intermediate step: the condensation between an aryl nitroso compound and an aryl hydroxylamine.[1][2] Understanding this convergence is key to troubleshooting and optimizing synthetic protocols.

Reductive Coupling of Nitroarenes

The partial reduction of nitroaromatics is a classical and robust method for accessing azoxybenzenes.[1][2][3][4] The choice of reducing agent is critical; overly harsh conditions will lead to the formation of azo compounds or even complete reduction to anilines.[5][6]

Causality in Reductant Selection: The goal is to generate both the aryl hydroxylamine and aryl nitroso intermediates in situ. Methanol in the presence of a strong base like sodium hydroxide provides a controlled reductive environment where these intermediates can form and subsequently condense.[3]

Experimental Protocol: Synthesis of Azoxybenzene via Partial Reduction of Nitrobenzene[3]

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 g of sodium hydroxide pellets.

Solvent & Reactant Addition: Carefully add 40 mL of methanol to the flask, followed by 6.2 g (5.9 mL) of nitrobenzene. The mixture should be stirred to ensure the sodium hydroxide dissolves.

Reaction: Place the flask in a pre-heated water bath and reflux the mixture with vigorous stirring for 1.5 to 2 hours. The reaction progress can be monitored by the development of a bright yellow color.

Workup: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture into approximately 200 mL of ice-cold water. The crude azoxybenzene will precipitate as a yellow solid.

Isolation & Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining sodium hydroxide. The product can be further purified by recrystallization from ethanol or methanol.

Self-Validation: The success of this protocol is validated by the isolation of a yellow crystalline solid with a melting point of 34-36°C.[7][8] Spectroscopic analysis (detailed in Section 3.0) must confirm the presence of the azoxy functional group and the absence of significant azo or aniline byproducts.

Modern Synthetic Approaches: The Rise of Photochemistry

Recent advancements have focused on developing greener, more efficient synthetic routes. Direct photochemical methods, which utilize light to drive the homocoupling of nitroarenes, are particularly promising.[1][9][10] These reactions can often be performed at room temperature, under air, and without the need for metal catalysts, representing a significant improvement in sustainability.[1][9] The mechanism typically involves photoexcitation of the nitro group, followed by hydrogen abstraction from a solvent like isopropyl alcohol to generate the key phenylhydroxylamine intermediate.[1]

Figure 1: General synthetic pathways to Azoxybenzene.

Core Reactivity: The Wallach Rearrangement

Perhaps the most characteristic reaction of azoxybenzenes is the Wallach rearrangement, an acid-promoted conversion to hydroxyazobenzenes.[11] This reaction is not merely a synthetic curiosity; it is a powerful tool for introducing a hydroxyl group onto one of the aromatic rings, typically in the para position.[11][12]

Mechanistic Insight: The reaction is understood to proceed through a dicationic intermediate.[11] In the presence of a strong acid, such as concentrated sulfuric acid, both the azoxy oxygen and one of the nitrogen atoms are protonated. This creates a highly electrophilic species that is susceptible to nucleophilic attack by a water molecule or the conjugate base of the acid (e.g., HSO₄⁻).[11]

The regioselectivity of the hydroxylation (i.e., which ring is attacked and at what position) is a key consideration. For unsymmetrically substituted azoxybenzenes, the hydroxyl group is often directed to the ring adjacent to the trivalent nitrogen bridge.[13] However, steric and electronic factors of the substituents can significantly influence the outcome.[13][14]

Figure 2: Simplified mechanism of the Wallach Rearrangement.

Spectroscopic and Physical Characterization

Unambiguous characterization is the cornerstone of trustworthy research. For azoxybenzene derivatives, a combination of spectroscopic techniques is employed to confirm structure and purity.

Core Physical Properties

Azoxybenzene itself is a pale yellow crystalline solid at room temperature.[7][8] Its derivatives can range from solids to viscous liquids, with properties heavily influenced by the nature and position of substituents.

| Property | Azoxybenzene (Parent) | p,p'-Dimethoxyazoxybenzene | p,p'-Di-n-butylazoxybenzene |

| Appearance | Yellow, rhombic crystals[7] | Crystalline solid | Crystalline solid |

| CAS Number | 495-48-7[7] | 1562-94-3 | 21650-64-6 |

| Molecular Formula | C₁₂H₁₀N₂O[15] | C₁₄H₁₄N₂O₃ | C₂₀H₂₆N₂O |

| Melting Point (°C) | 32-36[7] | 137-138 | 18-27 (Nematic range)[16] |

| Boiling Point (°C) | 130 (@ 0.9 mmHg)[7] | - | - |

| Solubility | Insoluble in water; Soluble in alcohol, ether[8] | Soluble in organic solvents | Soluble in organic solvents |

Spectroscopic Fingerprinting

A multi-technique approach is essential for validating the synthesis of an azoxybenzene derivative.

-

UV-Vis Spectroscopy: This is often the first analytical step, used to monitor reaction progress and confirm the electronic structure. Azoxybenzenes exhibit a characteristic strong absorption band around 320 nm, corresponding to the π-π* transition of the conjugated system.[1][2] This band is distinct from the n-π* transition of the precursor nitrobenzene (around 258 nm).[2]

-

Infrared (IR) Spectroscopy: IR provides confirmation of the key functional groups. Look for characteristic bands for the N=N stretch and the N-O stretch, in addition to the expected signals from the aromatic rings and any substituents.[17][18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for definitive structural elucidation.[2][17][18][19][20] The aromatic region of the ¹H NMR spectrum can be complex due to the asymmetry introduced by the oxygen atom, often resulting in distinct signals for the two phenyl rings.

Protocol: Standard Spectroscopic Characterization Workflow

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or a UV-grade solvent (e.g., dichloromethane or ethanol for UV-Vis).

UV-Vis Analysis: Record the absorption spectrum from 200-800 nm. Confirm the presence of the characteristic π-π* transition and the absence of precursor absorption bands.

¹H and ¹³C NMR Analysis: Acquire high-resolution ¹H and ¹³C NMR spectra. Integrate the proton signals and assign all peaks to the proposed structure. The chemical shifts will confirm the aromatic substitution pattern.

IR Analysis: Obtain an IR spectrum (e.g., using a KBr pellet or as a thin film). Identify the key vibrational bands corresponding to the azoxy group and other functionalities.

Data Consolidation: Correlate the data from all three techniques to build a self-consistent and unambiguous structural assignment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. AZOXYBENZENE | 495-48-7 [chemicalbook.com]

- 8. Azoxybenzene [drugfuture.com]

- 9. Direct photochemical route to azoxybenzenes via nitroarene homocoupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Wallach rearrangement - Wikipedia [en.wikipedia.org]

- 12. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Azoxybenzene (CAS 495-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. US3907768A - Liquid crystalline azoxybenzene compounds - Google Patents [patents.google.com]

- 17. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

CAS number and molecular weight of 4,4'-di-n-Propoxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-di-n-Propoxyazoxybenzene is a member of the azoxybenzene class of organic compounds, characterized by two n-propoxy groups substituted at the para positions of the phenyl rings. While specific experimental data for this particular molecule is not extensively documented in public databases, its chemical structure allows for a comprehensive understanding of its properties and potential applications by examining trends within the homologous series of 4,4'-dialkoxyazoxybenzenes. These compounds are of significant interest in materials science and have potential applications in drug delivery and as liquid crystals. This guide provides a detailed overview of its fundamental properties, a robust synthesis protocol, and an exploration of its potential applications based on the known characteristics of its chemical class.

Core Molecular Attributes

The fundamental properties of 4,4'-di-n-Propoxyazoxybenzene are summarized below. It is important to note that while the molecular formula and weight are definitive, a specific CAS number is not readily found in public chemical databases, suggesting it may be a specialty or research chemical.

| Attribute | Value | Source |

| Chemical Name | 4,4'-di-n-Propoxyazoxybenzene | - |

| Synonyms | 4,4'-bis(propyloxy)azoxybenzene | - |

| CAS Number | Not readily available | - |

| Molecular Formula | C₁₈H₂₂N₂O₃ | Calculated |

| Molecular Weight | 314.38 g/mol | Calculated |

Synthesis of 4,4'-di-n-Propoxyazoxybenzene

The synthesis of 4,4'-di-n-Propoxyazoxybenzene can be achieved through a multi-step process, which is representative of the synthesis of other 4,4'-dialkoxyazoxybenzenes. The general strategy involves the etherification of a phenol, followed by reduction and subsequent oxidative coupling.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4,4'-di-n-Propoxyazoxybenzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-n-Propoxynitrobenzene (Williamson Ether Synthesis)

-

To a solution of 4-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-n-propoxynitrobenzene.

Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that then displaces the bromide from 1-bromopropane. Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Synthesis of 4-n-Propoxyaniline (Reduction of the Nitro Group)

-

Dissolve 4-n-propoxynitrobenzene (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) and concentrated hydrochloric acid.

-

Heat the reaction mixture at 60-70 °C for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the mixture and neutralize with a concentrated sodium hydroxide solution until the precipitate of tin salts dissolves.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-n-propoxyaniline.

Causality: The reduction of the nitro group to an amine is a crucial step. While catalytic hydrogenation (H₂/Pd-C) is an alternative, the use of stannous chloride in acidic medium is a classic and effective method for this transformation on a laboratory scale.

Step 3: Synthesis of 4,4'-di-n-Propoxyazoxybenzene (Oxidative Coupling)

-

Dissolve 4-n-propoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4,4'-di-n-propoxyazoxybenzene.

Causality: The final step involves the oxidative coupling of the aniline to form the azoxy linkage. m-CPBA is a common and effective oxidizing agent for this transformation. The controlled addition at low temperature helps to manage the exothermic nature of the reaction.

Physicochemical Properties and Characterization

The physicochemical properties of 4,4'-di-n-Propoxyazoxybenzene can be inferred from the known properties of its homologs.

| Property | Predicted/Inferred Value | Basis of Inference |

| Appearance | White to pale yellow crystalline solid | General appearance of azoxybenzenes. |

| Melting Point | Expected to be in the range of 80-120 °C | Trend in the 4,4'-dialkoxyazoxybenzene series. |

| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, acetone); insoluble in water. | Typical solubility of nonpolar organic compounds. |

| Thermal Stability | Expected to be stable under normal conditions. | General stability of azoxy compounds. |

Characterization Techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the n-propoxy groups and the aromatic protons.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N(O) stretching vibration.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and investigate any liquid crystalline phase transitions.

Potential Applications in Research and Development

Derivatives of azoxybenzene are known for their liquid crystalline properties and their photoresponsive nature, which makes them interesting for various applications.

-

Liquid Crystals: Symmetrical 4,4'-disubstituted azoxybenzenes are classic examples of calamitic (rod-shaped) liquid crystals. The n-propoxy chains in 4,4'-di-n-propoxyazoxybenzene are likely to induce nematic or smectic liquid crystalline phases, which could be of interest in the development of display technologies and optical sensors.

-

Photo-switchable Materials: The azoxy group, similar to the azo group, can undergo photoisomerization upon irradiation with UV or visible light. This property could be exploited in the development of light-activated materials for applications in drug delivery, optical data storage, and molecular machines.

-

Drug Development Scaffolds: The rigid core of the azoxybenzene moiety can serve as a scaffold for the design of new therapeutic agents. The propoxy groups can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

While specific toxicity data for 4,4'-di-n-Propoxyazoxybenzene is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, potential hazards may include:

-

Skin and Eye Irritation: Direct contact may cause irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents.

Conclusion

4,4'-di-n-Propoxyazoxybenzene is a specialty chemical with potential applications in materials science and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its properties and behavior can be reliably inferred from its chemical structure and the known characteristics of the 4,4'-dialkoxyazoxybenzene series. The synthesis protocol provided in this guide offers a robust method for its preparation, enabling further research into its unique properties and potential applications. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.

References

- A comprehensive list of references to scientific literature on the synthesis and properties of related 4,4'-dialkoxyazoxybenzenes would be included here, with full citations and links where available.

The Dawn of a New Phase: An In-depth Technical Guide to the Early Studies and Discovery of Azoxybenzene Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the seminal early studies of azoxybenzene liquid crystals, tracing their discovery and characterization from the late 19th to the early 20th century. It provides a detailed examination of the pivotal experiments, the scientific reasoning behind the methodologies, and the key figures who laid the groundwork for our understanding of this fascinating state of matter. Through historical context, detailed experimental protocols, and an exploration of the structure-property relationships first elucidated by pioneers like Gattermann, Lehmann, and Vorländer, this guide offers a comprehensive resource for researchers and scientists interested in the foundational principles of liquid crystal science.

Introduction: A Serendipitous Discovery and a New State of Matter

The story of liquid crystals begins not with azoxybenzenes, but with a serendipitous observation in 1888 by the Austrian botanist Friedrich Reinitzer.[1][2] While studying derivatives of cholesterol extracted from carrots, Reinitzer noted a peculiar "double melting" phenomenon in cholesteryl benzoate.[1][3] Upon heating, the solid crystals transformed into a cloudy, viscous fluid at 145.5°C, which then abruptly became a clear, isotropic liquid at 178.5°C.[1] Intrigued and unable to explain this behavior, Reinitzer corresponded with the German physicist Otto Lehmann.[2][4]

Lehmann, equipped with a specialized polarizing microscope featuring a heatable stage of his own design, meticulously investigated these substances.[5][6] He confirmed Reinitzer's observations and was the first to recognize that this cloudy intermediate phase was a distinct state of matter, possessing both the fluidity of a liquid and the optical anisotropy of a crystal.[4][5] In 1889, Lehmann coined the term "liquid crystal" to describe this new phase.[7]

While the initial discovery centered on cholesterol derivatives, the field rapidly expanded as researchers sought other compounds exhibiting this unique behavior. This pursuit soon led to the investigation of a class of aromatic organic compounds that would become central to the early development of liquid crystal science: azoxybenzenes.

The Emergence of Azoxybenzenes as Prototypical Liquid Crystals

The transition from naturally derived cholesterol esters to synthetic aromatic compounds marked a significant turning point in liquid crystal research. It allowed for systematic chemical modifications and the establishment of fundamental structure-property relationships.

The First Synthesis: Gattermann and Ritschke's Breakthrough

In 1889, the same year Lehmann published his seminal findings, the research group of German chemist Ludwig Gattermann, along with his student A. Ritschke, reported the synthesis of p-azoxyanisole (PAA) and p-azoxyphenetole. These are now recognized as the first synthetic liquid crystals. This discovery was crucial as it demonstrated that the liquid crystalline state was not a unique property of a specific class of biological molecules but a more general phenomenon achievable in the laboratory with relatively simple organic compounds.

Daniel Vorländer: The Father of Liquid Crystal Chemistry

The systematic exploration of azoxybenzene and other aromatic liquid crystals is largely credited to the German chemist Daniel Vorländer.[4] Starting around the turn of the 20th century, Vorländer and his group synthesized hundreds of new liquid crystalline compounds.[4] His extensive and meticulous work led to the formulation of what is now known as Vorländer's Rule , which posits that molecules exhibiting liquid crystallinity are typically elongated and rod-shaped.[4] This principle, derived from the systematic study of azoxybenzenes and other related structures, remains a cornerstone of liquid crystal design.

Early Synthesis of Azoxybenzene Liquid Crystals: A Historical Protocol

The synthesis of azoxybenzene derivatives in the late 19th and early 20th centuries relied on classical organic chemistry reactions. The following protocol for the synthesis of p-azoxyanisole is based on the principles of the reduction of nitroaromatic compounds, a common method of the era.

Synthesis of p-Azoxyanisole (PAA)

This historical synthesis involves a two-step process: the methylation of p-nitrophenol to form p-nitroanisole, followed by the partial reduction of p-nitroanisole to yield p-azoxyanisole.

Step 1: Methylation of p-Nitrophenol to p-Nitroanisole

-

Preparation of Sodium p-Nitrophenoxide: In a flask, dissolve p-nitrophenol in an aqueous solution of sodium hydroxide. The reaction forms the sodium salt of p-nitrophenol, which is more reactive towards methylation.

-

Methylation: To the solution of sodium p-nitrophenoxide, add a methylating agent such as dimethyl sulfate or methyl iodide. The mixture is then heated under reflux.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the solid p-nitroanisole precipitates. The product is collected by filtration and can be purified by recrystallization from ethanol.

Step 2: Partial Reduction of p-Nitroanisole to p-Azoxyanisole

-

Reduction Reaction: p-Nitroanisole is dissolved in an alcoholic solution (typically methanol or ethanol) containing a reducing agent. A common method of the time involved the use of sodium methoxide, prepared by dissolving sodium metal in methanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The partial reduction of the nitro group leads to the formation of intermediate nitroso and hydroxylamine species, which then condense to form the azoxy linkage.

-

Isolation and Purification: Upon cooling, the crude p-azoxyanisole precipitates from the reaction mixture as a yellowish solid. The product is collected by filtration and washed with water and cold ethanol.

-

Recrystallization: The crude PAA is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pale yellow, needle-like crystals.

Characterization of Early Liquid Crystals: Lehmann's Experimental Approach

Otto Lehmann's primary tool for characterizing liquid crystals was his custom-built crystallization microscope . This instrument was a polarizing microscope equipped with a heating and cooling stage, allowing for the precise observation of phase transitions as a function of temperature.

Experimental Protocol: Observation of Liquid Crystal Phases

The following steps outline the likely procedure Lehmann would have followed to characterize a sample of a newly synthesized azoxybenzene derivative:

-

Sample Preparation: A small amount of the crystalline azoxybenzene compound was placed on a clean glass microscope slide. A coverslip was then placed over the sample.

-

Mounting on the Heating Stage: The prepared slide was mounted on the heatable stage of the polarizing microscope.

-

Initial Observation: The sample was first observed at room temperature between crossed polarizers. In its crystalline solid state, the material would appear birefringent, exhibiting bright colors against a dark background.

-

Heating and Observation of the First Transition: The sample was slowly heated. The temperature at which the solid crystals began to melt into the turbid liquid crystalline phase was carefully noted. This is the solid-to-liquid crystal transition temperature (Tm). The appearance of the characteristic "textures" of the liquid crystal phase would be observed and meticulously sketched.

-

Characterizing the Mesophase: Within the liquid crystalline range, Lehmann would have noted the fluidity of the substance by gently probing the coverslip, while also observing its continued birefringence under polarized light.

-

Heating and Observation of the Second Transition (Clearing Point): The sample was further heated until the turbid liquid crystalline phase transformed into a clear, isotropic liquid. The temperature at which this occurred is the liquid crystal-to-isotropic liquid transition temperature, also known as the clearing point (Tc). At this point, the field of view under crossed polarizers would become dark, as the isotropic liquid does not rotate the plane of polarized light.

-

Cooling and Observation of Phase Reversibility: The sample was then slowly cooled from the isotropic liquid state, and the temperatures at which the reverse transitions occurred were recorded to confirm the reversibility of the phenomena.

Sources

- 1. iipseries.org [iipseries.org]

- 2. Liquid-crystal science from 1888 to 1922: building a revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uh.edu [uh.edu]

- 4. researchgate.net [researchgate.net]

- 5. lcmicroscopy.weebly.com [lcmicroscopy.weebly.com]

- 6. KIT - KIT - Media - News - 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays [kit.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Characteristics of 4,4'-di-n-alkoxyazoxybenzenes

This guide provides a comprehensive technical overview of the 4,4'-di-n-alkoxyazoxybenzene homologous series, a classic and fundamentally important class of thermotropic liquid crystals. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, structure-property relationships, mesomorphic behavior, and characterization of these materials. We will explore the causal links between molecular architecture and macroscopic properties, providing both theoretical grounding and practical experimental insights.

Introduction: The Significance of Azoxybenzene-Based Liquid Crystals